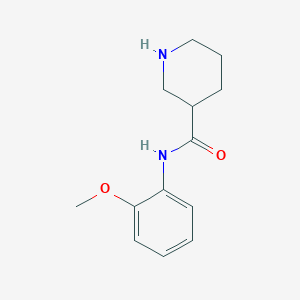
N-(2-methoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)piperidine-3-carboxamide, also known as MPDC, is a synthetic compound that belongs to the class of piperidine derivatives. MPDC has gained significant attention in the scientific community due to its potential application in the field of neuroscience.
Mécanisme D'action
N-(2-methoxyphenyl)piperidine-3-carboxamide functions as a competitive antagonist of dopamine D3 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activity of the dopamine D3 receptor pathway, which is implicated in several neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in dopamine release, an increase in dopamine turnover, and a decrease in dopamine receptor density. These effects are consistent with the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide as a dopamine D3 receptor antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)piperidine-3-carboxamide is its selectivity for dopamine D3 receptors, which allows for targeted manipulation of this pathway. However, N-(2-methoxyphenyl)piperidine-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Additionally, there is a need for further research on the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide and its potential therapeutic applications in neurological disorders. Finally, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)piperidine-3-carboxamide to better understand its potential clinical utility.
Conclusion:
In conclusion, N-(2-methoxyphenyl)piperidine-3-carboxamide is a synthetic compound with potential applications in the field of neuroscience as a selective dopamine D3 receptor antagonist. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-methoxyphenyl)piperidine-3-carboxamide has the potential to lead to the development of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
N-(2-methoxyphenyl)piperidine-3-carboxamide can be synthesized by reacting 2-methoxyphenylpiperidine with 3-chlorocarbonyl piperidine in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxyphenyl)piperidine-3-carboxamide as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)piperidine-3-carboxamide has been extensively studied for its potential application as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. N-(2-methoxyphenyl)piperidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQDHOZSBZMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

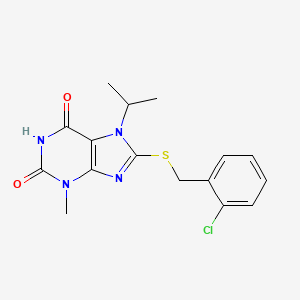
![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)
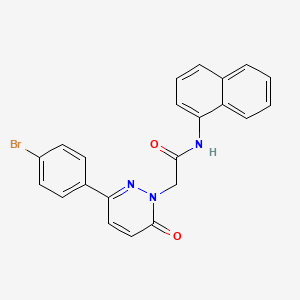
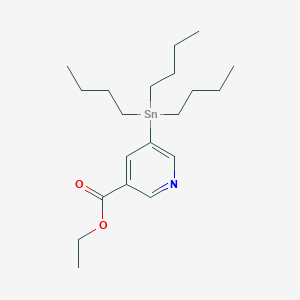

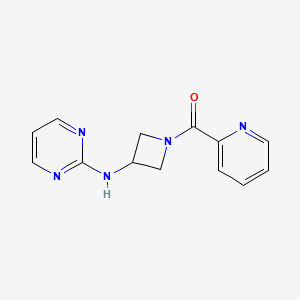
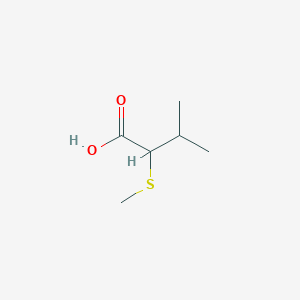
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)
![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)